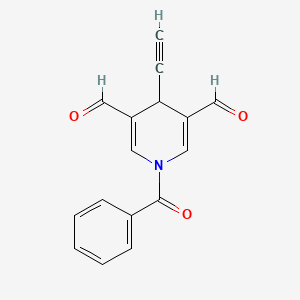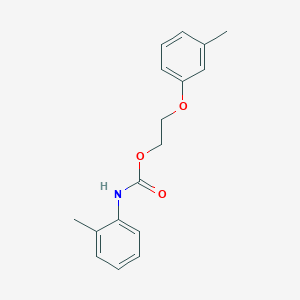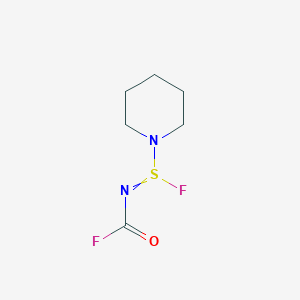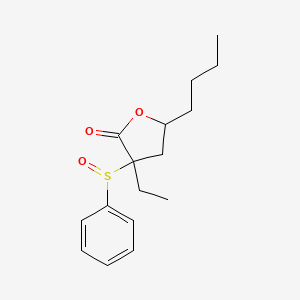![molecular formula C12H13NS2 B14513978 1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile CAS No. 62525-25-1](/img/structure/B14513978.png)
1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile is an organic compound that belongs to the class of benzothiopyrans. This compound is characterized by the presence of a benzothiopyran ring system, which is a fused ring structure containing both sulfur and carbon atoms. The compound also features a methylsulfanyl group and a carbonitrile group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . This is followed by further reactions to introduce the benzothiopyran ring and the carbonitrile group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, thereby exhibiting anti-inflammatory properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile can be compared with other similar compounds, such as:
2-Methylsulfanyl-1,4-dihydropyrimidines: These compounds also contain a methylsulfanyl group and exhibit similar biological activities.
Methylsulfonylmethane (MSM): Although structurally different, MSM shares some chemical properties and is used in similar applications.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar fused ring structure and are studied for their pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
62525-25-1 |
|---|---|
Molecular Formula |
C12H13NS2 |
Molecular Weight |
235.4 g/mol |
IUPAC Name |
1-(methylsulfanylmethyl)-3,4-dihydroisothiochromene-1-carbonitrile |
InChI |
InChI=1S/C12H13NS2/c1-14-9-12(8-13)11-5-3-2-4-10(11)6-7-15-12/h2-5H,6-7,9H2,1H3 |
InChI Key |
SKQNILKOPNMQQZ-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1(C2=CC=CC=C2CCS1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14513906.png)


![2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide](/img/structure/B14513930.png)
![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)

![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)



![8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione](/img/structure/B14513970.png)

![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)

